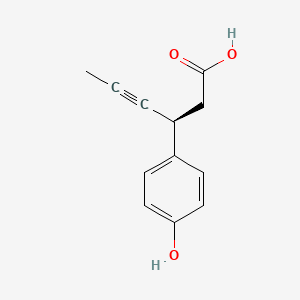

(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid

Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid follows established International Union of Pure and Applied Chemistry nomenclature conventions for organic compounds containing multiple functional groups and stereochemical centers. The compound is officially designated as (3S)-3-(4-hydroxyphenyl)hex-4-ynoic acid according to IUPAC nomenclature standards. This nomenclature precisely describes the molecule's structural components, including the six-carbon chain with a carboxylic acid terminus, the alkyne functionality at the fourth position, and the stereochemical configuration at the third carbon atom. The systematic name clearly indicates the presence of a para-hydroxyphenyl substituent attached to the third carbon of the hexanoic acid chain, with the triple bond positioned between carbons four and five of the main chain.

The compound is catalogued in major chemical databases with the Chemical Abstracts Service number 865233-35-8, providing a unique identifier for regulatory and commercial purposes. Alternative systematic names include (S)-3-(4-hydroxyphenyl)hex-4-ynoic acid and Benzenepropanoic acid, 4-hydroxy-β-1-propyn-1-yl-, (βS)-, reflecting different approaches to naming this complex molecule. The molecular formula C₁₂H₁₂O₃ accurately represents the atomic composition, encompassing twelve carbon atoms, twelve hydrogen atoms, and three oxygen atoms distributed across the carboxylic acid, hydroxyl, and phenyl ether functionalities. The International Chemical Identifier key QFYGPUAIMQUIOO-JTQLQIEISA-N serves as a unique digital fingerprint for computational chemistry applications and database searches.

Properties

IUPAC Name |

(3S)-3-(4-hydroxyphenyl)hex-4-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-2-3-10(8-12(14)15)9-4-6-11(13)7-5-9/h4-7,10,13H,8H2,1H3,(H,14,15)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFYGPUAIMQUIOO-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(CC(=O)O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#C[C@@H](CC(=O)O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801224677 | |

| Record name | (βS)-4-Hydroxy-β-1-propyn-1-ylbenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801224677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865233-35-8 | |

| Record name | (βS)-4-Hydroxy-β-1-propyn-1-ylbenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=865233-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βS)-4-Hydroxy-β-1-propyn-1-ylbenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801224677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid typically involves the coupling of a hydroxyphenyl derivative with a hexynoic acid precursor. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale Sonogashira coupling reactions, optimized for high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The alkyne group can be reduced to an alkene or alkane.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst can be employed.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 4-hexynoic acid derivatives with ketone or aldehyde functionalities.

Reduction: Formation of 3-(4-hydroxyphenyl)hexene or hexane derivatives.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C12H12O3

- Molecular Weight : 204.23 g/mol

- CAS Number : 865233-35-8

- IUPAC Name : (S)-3-(4-hydroxyphenyl)hex-4-ynoic acid

The compound features a hexynoic acid backbone with a hydroxyphenyl group, which contributes to its biological activities and potential therapeutic effects.

Diabetes Management

Research indicates that (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid acts as an agonist for the G-protein coupled receptor 40 (GPR40), which plays a critical role in insulin secretion and glucose metabolism. This interaction suggests that the compound may enhance insulin sensitivity and secretion, making it a candidate for managing type 2 diabetes .

Anti-inflammatory Properties

The compound has shown potential anti-inflammatory effects, which could be beneficial in treating metabolic syndrome and related disorders. Its ability to modulate inflammatory responses is an area of ongoing research, indicating its relevance in developing anti-inflammatory therapies.

Antimicrobial Applications

Recent studies have explored derivatives of this compound for their antimicrobial properties against multidrug-resistant pathogens. These compounds have demonstrated activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. The findings highlight the potential of this compound as a scaffold for developing new antimicrobial agents .

Anticancer Potential

Research has also identified this compound derivatives as promising candidates for anticancer therapies. In vitro studies have shown that certain derivatives can reduce the viability of cancer cells while exhibiting lower toxicity towards non-cancerous cells. The antioxidant properties of these compounds further support their potential utility in cancer treatment .

Mechanism of Action

The mechanism of action of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the alkyne group can participate in π-π interactions or covalent modifications. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Modifications and Derivatives

The compound’s analogs primarily differ in substituents on the phenyl ring or modifications to the carboxylic acid group. Key derivatives include:

Physicochemical Properties

Key Observations :

- Lipophilicity : Alkyloxy substituents (e.g., propoxy, ethylbutoxy) increase LogP, enhancing membrane permeability for GPR40 targeting .

Biological Activity

(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid, also known as a hydroxyphenyl derivative, has garnered attention in scientific research due to its potential biological activities. This article provides a detailed overview of its synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure:

- IUPAC Name: (3S)-3-(4-hydroxyphenyl)hex-4-ynoic acid

- Molecular Formula: C12H12O3

- CAS Number: 865233-35-8

The synthesis of this compound typically involves coupling a hydroxyphenyl derivative with a hexynoic acid precursor. A common method for its synthesis is the Sonogashira coupling , which utilizes palladium as a catalyst to facilitate the reaction between an aryl halide and an alkyne under basic conditions .

Antioxidant Properties

Research has indicated that this compound exhibits significant antioxidant activity. This property is crucial for protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. In vitro studies have shown that this compound can scavenge free radicals effectively, thereby reducing cellular damage .

Enzyme Inhibition

One of the notable biological activities of this compound is its ability to inhibit certain enzymes. For instance, it has been studied as a potential inhibitor of GABA aminotransferase (GABA-AT), an enzyme involved in the metabolism of the neurotransmitter GABA. Inhibition of GABA-AT can lead to increased levels of GABA in the brain, which may have therapeutic implications for conditions such as epilepsy and anxiety disorders .

The mechanism by which this compound exerts its biological effects involves interactions at the molecular level:

- Hydrogen Bonding: The hydroxy group can form hydrogen bonds with active sites on target enzymes or receptors.

- π-π Interactions: The alkyne moiety allows for π-π stacking interactions with aromatic residues in proteins.

- Covalent Modifications: Potential covalent interactions with nucleophilic sites on enzymes may also play a role in its inhibitory effects .

Case Studies and Research Findings

- Study on Antioxidant Activity:

- Inhibition of GABA-AT:

Comparison with Similar Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 3-(4-Hydroxyphenyl)propanoic acid | Hydroxyphenyl derivative | Antioxidant properties |

| 3-(4-Hydroxyphenyl)acrylic acid | Hydroxyphenyl derivative | Enzyme inhibition |

| 3-(4-Hydroxyphenyl)butanoic acid | Hydroxyphenyl derivative | Potential anti-inflammatory effects |

This compound is unique due to its combination of hydroxyphenyl and alkyne functionalities, allowing for diverse chemical modifications and interactions that enhance its biological activity compared to similar compounds .

Q & A

Basic Research Questions

Q. What synthetic methodologies ensure high enantiomeric purity of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid?

- Methodology : The compound is synthesized via acid hydrolysis of a diastereomeric salt formed with a chiral amine (e.g., (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol). The free acid is extracted using tert-butyl methyl ether, and optical purity (>98% e.e.) is confirmed via chiral-phase HPLC with a Daicel IG-3 column and isocratic mobile phases (92:8 hexane/TFA : ethanol/TFA) .

- Key Considerations : Monitor racemization risks during acidic workup using repeated chiral chromatography .

Q. How is stereochemical integrity validated during synthesis?

- Methodology : Chiral-phase HPLC is the gold standard. Retention times (e.g., Rt = 3.118 min for the (3S)-isomer) and comparison with enantiomeric standards confirm configuration. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) further validate structural fidelity .

Q. What in vitro assays assess GPR40 agonist activity for this compound?

- Methodology : Receptor-binding assays using transfected cell lines (e.g., HEK-293 cells expressing human GPR40) measure cAMP production or calcium flux. Dose-response curves (e.g., EC₅₀ values) quantify potency, with derivatives showing enhanced activity through esterification (e.g., methyl or citronellol esters) .

Advanced Research Questions

Q. How can ester derivatives of this compound be optimized for enhanced receptor binding?

- Methodology :

- Synthetic Strategy : Esterify the carboxylic acid group with alcohols (e.g., 3-pentyn-1-ol, citronellol) using coupling agents like DCC/DMAP.

- Structure-Activity Relationship (SAR) : Introduce hydrophobic groups (e.g., pent-2-yn-1-yloxy) to improve membrane permeability. MS ([M+Na]+ peaks, e.g., m/z = 379.2) and in vitro agonist activity guide optimization .

- Data Contradictions : Some esters show reduced solubility despite improved potency, necessitating formulation studies.

Q. What strategies mitigate racemization during large-scale synthesis?

- Methodology :

- Diastereomeric Salt Resolution : Use chiral amines (e.g., (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol) for selective crystallization.

- Process Controls : Maintain pH < 2 during hydrolysis to minimize base-catalyzed racemization. Validate purity at each step via chiral HPLC .

Q. How do structural modifications impact metabolic stability?

- Methodology :

- In Vitro Stability Assays : Incubate derivatives with liver microsomes or S9 fractions. Monitor degradation via LC-MS.

- Key Findings : Methyl esters exhibit slower hydrolysis compared to bulkier esters (e.g., 3-methylbut-3-en-1-yl), suggesting steric hindrance prolongs stability .

Methodological Challenges and Solutions

Resolving conflicting activity data between enantiomers

- Analysis : The (3S)-enantiomer shows higher GPR40 affinity than (3R)-isomers. Use chiral chromatography to isolate enantiomers and validate activity in parallel assays. Contradictions may arise from impurities; orthogonal purification (e.g., silica gel chromatography) is critical .

Developing reproducible analytical protocols for polar derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.